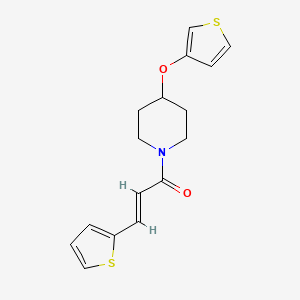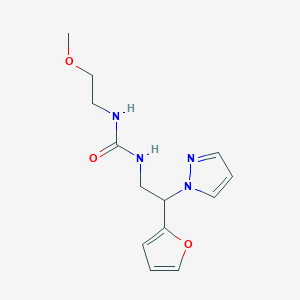![molecular formula C24H24N2O3S B2414569 N-(2-((3,4-dihidroisoquinolin-2(1H)-il)sulfonil)etil)-[1,1'-bifenil]-4-carboxamida CAS No. 922115-33-1](/img/structure/B2414569.png)
N-(2-((3,4-dihidroisoquinolin-2(1H)-il)sulfonil)etil)-[1,1'-bifenil]-4-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-[1,1'-biphenyl]-4-carboxamide finds applications across multiple fields:
Chemistry
Catalysis: : Utilized as a ligand in transition-metal catalysis.
Material Science: : Investigated for its potential use in creating novel materials with specific properties.
Biology
Protein Interaction Studies: : Used as a probe in studying protein-ligand interactions.
Medicine
Drug Development: : Research is ongoing into its potential as a pharmacologically active compound, particularly targeting certain receptors.
Industry
Polymer Industry: : Explored for use in the synthesis of specialty polymers.
Mecanismo De Acción
Target of Action
The primary target of this compound is the Peroxisome proliferator-activated receptor delta (PPARδ) . PPARδ is a nuclear receptor that plays a crucial role in regulating cellular metabolism, inflammation, and other physiological processes.
Mode of Action
The compound interacts with its target, PPARδ, by binding to it. The carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .
Pharmacokinetics
The compound’s structure suggests that it may have good bioavailability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-[1,1'-biphenyl]-4-carboxamide involves multiple steps:
Initial Formation
Starting with [1,1'-biphenyl]-4-carboxylic acid, it is first reacted with thionyl chloride to form the corresponding acid chloride.
This intermediate is then subjected to a reaction with 2-aminoethanesulfonyl chloride under basic conditions (typically using a base like triethylamine) to obtain the sulfonamide derivative.
Formation of Isoquinoline Derivative
The isoquinoline derivative is synthesized separately. The reaction starts with the reduction of 3,4-dihydroisoquinoline using hydrogen and a palladium catalyst.
Final Coupling
The sulfonamide derivative is then coupled with the isoquinoline derivative using standard amidation reactions.
Industrial Production Methods
Industrial production of N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-[1,1'-biphenyl]-4-carboxamide typically follows an optimized, large-scale version of the synthetic route described above. Key considerations include high-yield reactions, minimizing waste, and cost-efficiency of reagents and solvents.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound is generally stable under oxidative conditions, although extreme oxidizing agents could potentially alter its structure.
Reduction: : It can undergo reduction reactions, especially targeting the sulfonyl group.
Substitution: : N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-[1,1'-biphenyl]-4-carboxamide is susceptible to nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : Various nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Reduction: : Formation of amine derivatives.
Substitution: : Products vary based on the nucleophile used, leading to derivatives with varied functional groups replacing the sulfonyl group.
Comparación Con Compuestos Similares
When compared with similar compounds, N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-[1,1'-biphenyl]-4-carboxamide stands out due to its unique sulfonyl-isoquinoline structure. Similar compounds include:
[1,1'-Biphenyl]-4-carboxamide derivatives: : These compounds often lack the sulfonyl group, making their chemical reactivity and application scope different.
Isoquinoline derivatives: : While there are many compounds with the isoquinoline structure, the addition of the sulfonyl group in this compound provides unique properties not seen in simpler isoquinoline analogs.
List of Similar Compounds
N-(2-aminoethyl)-[1,1'-biphenyl]-4-carboxamide.
3,4-Dihydroisoquinolin-2-yl derivatives.
Sulfonyl-based [1,1'-biphenyl] compounds.
Propiedades
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-4-phenylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3S/c27-24(22-12-10-21(11-13-22)19-6-2-1-3-7-19)25-15-17-30(28,29)26-16-14-20-8-4-5-9-23(20)18-26/h1-13H,14-18H2,(H,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OANUERSZDLDVRL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)CCNC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-chloro-4-methylbenzenesulfonamide](/img/structure/B2414489.png)


![4-methoxy-N-(2-(6-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzenesulfonamide](/img/structure/B2414493.png)
![ethyl 4-(4-ethylphenyl)-6-[(2-methylphenyl)methyl]-3,5-dioxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate](/img/structure/B2414494.png)
![5-[(2-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/new.no-structure.jpg)



![2-(Difluoromethyl)thieno[2,3-b]thiophene-5-carboxylic acid](/img/structure/B2414505.png)



